molecular formula C16H16 B14153933 1,2,3,4-Tetrahydrophenylnaphthalene CAS No. 97643-20-4

1,2,3,4-Tetrahydrophenylnaphthalene

Cat. No.: B14153933
CAS No.: 97643-20-4
M. Wt: 208.30 g/mol
InChI Key: CXNGNKYSIGLGOL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophenylnaphthalene is a polycyclic aromatic hydrocarbon It is commonly used in organic synthesis and is known for its stability and unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrophenylnaphthalene can be synthesized through the Diels-Alder reaction. This involves the reaction between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophenylnaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.

Scientific Research Applications

1,2,3,4-Tetrahydrophenylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrophenylnaphthalene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to participate in π-π interactions and other non-covalent interactions with biomolecules. These interactions can influence biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with additional phenyl groups.

    1,2,3,4-Tetrahydronaphthalene: Lacks the phenyl group, making it less complex.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.

Uniqueness

1,2,3,4-Tetrahydrophenylnaphthalene is unique due to its specific arrangement of phenyl and naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

97643-20-4

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-cyclohex-2-en-1-ylnaphthalene

InChI

InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h2,4-7,9-13H,1,3,8H2

InChI Key

CXNGNKYSIGLGOL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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